2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine
Description
2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine is a biphenyl-based amine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 3'-position of the distal benzene ring and an ethanamine group (-CH₂CH₂NH₂) at the 4-position of the proximal ring. Its molecular formula is C₁₅H₁₄F₃N (calculated based on structural analogs), with a molar mass of 281.28 g/mol . The compound is synthesized via multi-step organic reactions, including cyclopropane ring formation and subsequent deprotection steps, as demonstrated in a patent application using HCl in dioxane for Boc-group removal . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications .
Properties
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-19/h1-7,10H,8-9,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDOZMTUAYANME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine, commonly referred to as a trifluoromethylated biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a trifluoromethyl group and a biphenyl moiety, suggests diverse interactions with biological targets, making it a subject of interest for drug discovery and development.
- Molecular Formula : C15H14F3N
- Molar Mass : 273.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Biological Activity Overview
Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including:
- Anticancer Activity : Several studies have shown that trifluoromethylated compounds can inhibit tumor cell growth. For instance, derivatives have been tested against human cancer cell lines such as HeLa and MCF-7, demonstrating significant cytotoxic effects.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, suggesting potential use in treating infections.
- Neuroprotective Effects : Some derivatives exhibit properties that protect neuronal cells from oxidative stress and apoptosis.
Anticancer Activity
A study evaluated the effects of trifluoromethylated biphenyl derivatives on various cancer cell lines. The results indicated:
- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM against different cancer cell lines, indicating moderate to high potency.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 8.5 | Apoptosis via caspase activation |
| MCF-7 | 12.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.0 | Induction of oxidative stress |
Antimicrobial Activity
In another study focusing on antimicrobial properties:
- The compound was tested against Gram-positive and Gram-negative bacteria.
- Results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
Mechanistic Insights
The biological activity of this compound is thought to be influenced by:
- Trifluoromethyl Group : This moiety enhances lipophilicity and metabolic stability, allowing better cellular uptake and interaction with biological targets.
- Biphenyl Structure : The biphenyl framework is known to facilitate π-π stacking interactions with nucleobases or proteins, potentially leading to inhibition of key biological processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a family of biphenyl-ethanamine derivatives with varying substituents. Key structural analogs include:
Physicochemical Properties
A comparative analysis of physicochemical properties is summarized below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
